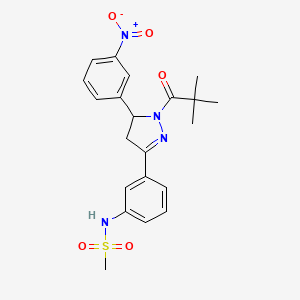![molecular formula C8H12N2O3 B2909953 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione CAS No. 131274-16-3](/img/structure/B2909953.png)
1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains an aminoethoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione can be synthesized through a multi-step process involving the reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol. The reaction typically proceeds under mild conditions, with the formation of the pyrrole ring occurring through cyclization. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxyethyl side chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The aminoethoxyethyl side chain allows for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrole ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(2-Aminoethyl)pyrrole-2,5-dione: This compound lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-[2-(2-Aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate: The trifluoroacetate salt form has enhanced solubility and stability.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Eigenschaften
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJEMQYBHYBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)



![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2909881.png)
![3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2909883.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2909884.png)
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)


![N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2909888.png)


